2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone
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Overview
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is a complex organic compound that features a triazine ring, a sulfanyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group can interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid monosodium salt hydrate
Uniqueness
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is unique due to the presence of the sulfanyl group and the fluorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c24-19-14-8-7-13-18(19)20(28)15-29-23-25-21(16-9-3-1-4-10-16)22(26-27-23)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTCZBXPWKDZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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